molecular formula C25H18ClN3O3S2 B283147 Methyl 7-benzylidene-1-(4-chlorophenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate

Methyl 7-benzylidene-1-(4-chlorophenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate

Cat. No. B283147
M. Wt: 508 g/mol
InChI Key: CYEVSDSQUITQJD-PGMHBOJBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-benzylidene-1-(4-chlorophenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate, also known as MBOT, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MBOT is a spirocyclic compound that contains a triazole ring and a thiaether ring, which makes it a unique and interesting molecule to study.

Mechanism of Action

The mechanism of action of Methyl 7-benzylidene-1-(4-chlorophenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate is not fully understood, but it is believed to involve the inhibition of enzymes and proteins involved in cell growth and proliferation. Methyl 7-benzylidene-1-(4-chlorophenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, which may contribute to its anticancer activity. Methyl 7-benzylidene-1-(4-chlorophenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate has also been found to inhibit the activity of bacterial and fungal enzymes involved in cell wall synthesis and protein synthesis, which may contribute to its antibacterial and antifungal activities.
Biochemical and Physiological Effects:
Methyl 7-benzylidene-1-(4-chlorophenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate has been found to have a range of biochemical and physiological effects. In vitro studies have shown that Methyl 7-benzylidene-1-(4-chlorophenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate can induce apoptosis, or programmed cell death, in cancer cells. Methyl 7-benzylidene-1-(4-chlorophenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate has also been found to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity. In animal studies, Methyl 7-benzylidene-1-(4-chlorophenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate has been found to have low toxicity and to be well-tolerated, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of Methyl 7-benzylidene-1-(4-chlorophenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate is its potential as a multi-targeted agent, meaning that it can target multiple pathways involved in disease progression. This makes it a promising candidate for the development of new drugs for cancer, bacterial infections, and fungal infections. However, one of the limitations of Methyl 7-benzylidene-1-(4-chlorophenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate is its relatively low solubility in water, which may limit its effectiveness in certain applications.

Future Directions

There are several future directions for research on Methyl 7-benzylidene-1-(4-chlorophenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate. One area of interest is the development of new synthetic methods that can improve the yield and scalability of Methyl 7-benzylidene-1-(4-chlorophenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate production. Another area of interest is the development of new derivatives of Methyl 7-benzylidene-1-(4-chlorophenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate that can improve its solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of Methyl 7-benzylidene-1-(4-chlorophenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of Methyl 7-benzylidene-1-(4-chlorophenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate involves a multi-step process that starts with the reaction of 4-chlorobenzaldehyde with thiourea to form 4-chlorobenzylidene thiourea. This intermediate is then reacted with 2-phenylethyl bromide to form the corresponding benzylidene derivative. The final step involves the reaction of the benzylidene derivative with methyl 2-bromo-3-oxopentanoate to form Methyl 7-benzylidene-1-(4-chlorophenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate. The overall yield of this synthesis method is around 50%.

Scientific Research Applications

Methyl 7-benzylidene-1-(4-chlorophenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. Methyl 7-benzylidene-1-(4-chlorophenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate has been shown to exhibit anticancer, antibacterial, and antifungal activities. It has also been found to have potential as an anti-inflammatory agent. Methyl 7-benzylidene-1-(4-chlorophenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, Methyl 7-benzylidene-1-(4-chlorophenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate has been found to be effective against a range of bacterial and fungal infections, making it a potential alternative to traditional antibiotics.

properties

Molecular Formula

C25H18ClN3O3S2

Molecular Weight

508 g/mol

IUPAC Name

methyl (7Z)-7-benzylidene-4-(4-chlorophenyl)-8-oxo-9-phenyl-1,6-dithia-3,4,9-triazaspiro[4.4]non-2-ene-2-carboxylate

InChI

InChI=1S/C25H18ClN3O3S2/c1-32-24(31)22-27-29(20-14-12-18(26)13-15-20)25(34-22)28(19-10-6-3-7-11-19)23(30)21(33-25)16-17-8-4-2-5-9-17/h2-16H,1H3/b21-16-

InChI Key

CYEVSDSQUITQJD-PGMHBOJBSA-N

Isomeric SMILES

COC(=O)C1=NN(C2(S1)N(C(=O)/C(=C/C3=CC=CC=C3)/S2)C4=CC=CC=C4)C5=CC=C(C=C5)Cl

SMILES

COC(=O)C1=NN(C2(S1)N(C(=O)C(=CC3=CC=CC=C3)S2)C4=CC=CC=C4)C5=CC=C(C=C5)Cl

Canonical SMILES

COC(=O)C1=NN(C2(S1)N(C(=O)C(=CC3=CC=CC=C3)S2)C4=CC=CC=C4)C5=CC=C(C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.